

Comparing the pharmacokinetic properties of Cyclopamine-KAAD and IPI-926

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Compound of Interest

Compound Name: Cyclopamine-KAAD

Cat. No.: B10769657

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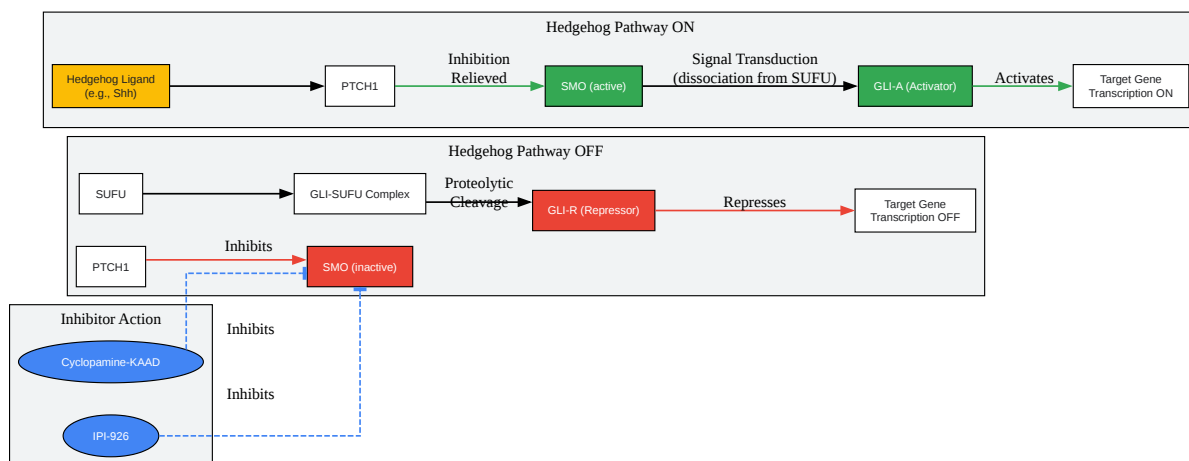
A Comparative Pharmacokinetic Analysis of Cyclopamine-KAAD and IPI-926

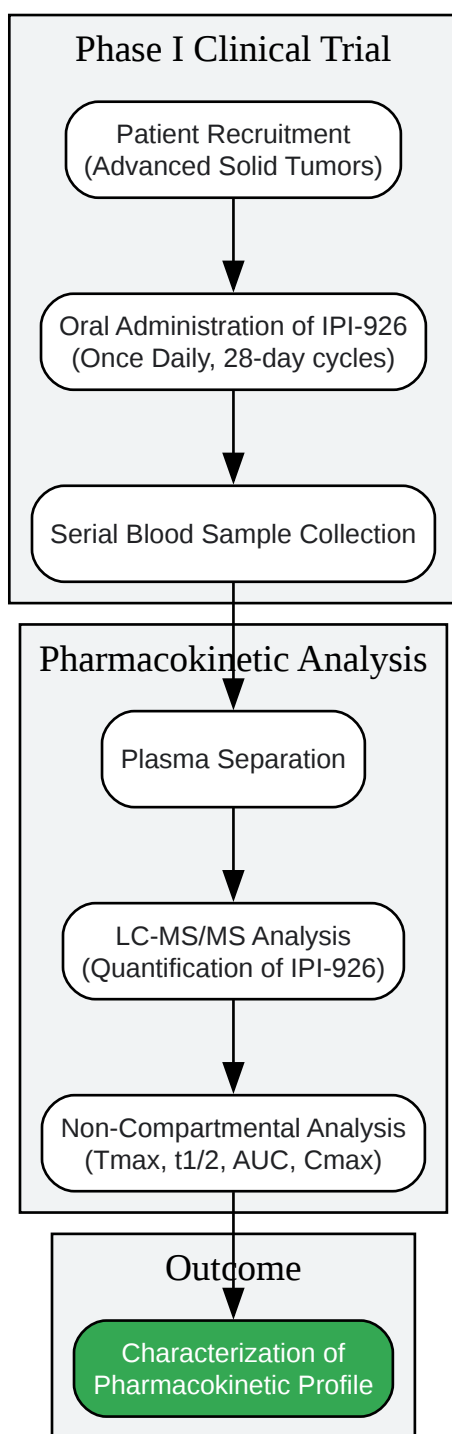
A detailed comparison of the pharmacokinetic profiles of the Hedgehog (Hh) signaling pathway inhibitors, **Cyclopamine-KAAD** and IPI-926 (saridegib), reveals significant differences in the available data for these two cyclopamine analogs. While extensive preclinical and clinical pharmacokinetic data are available for IPI-926, there is a notable absence of publicly accessible in vivo pharmacokinetic data for **Cyclopamine-KAAD**.

Cyclopamine-KAAD is recognized for its enhanced potency and solubility in in vitro studies compared to its parent compound, cyclopamine.^{[1][2]} However, this has not translated into comprehensive in vivo pharmacokinetic characterization in the available scientific literature. In contrast, IPI-926 has undergone rigorous preclinical and clinical evaluation, providing a clearer understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.

The Hedgehog Signaling Pathway

Both **Cyclopamine-KAAD** and IPI-926 are inhibitors of the Hedgehog signaling pathway, a crucial pathway in embryonic development and tissue homeostasis that can be aberrantly activated in various cancers. These inhibitors specifically target the Smoothened (SMO) receptor, a key component of the pathway.





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References

- 1. chm.bris.ac.uk [chm.bris.ac.uk]
- 2. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
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